molecular formula C13H18N4O B2448604 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2176843-85-7

1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2448604
CAS RN: 2176843-85-7
M. Wt: 246.314
InChI Key: HYQLKMDGXFVQAG-UHFFFAOYSA-N
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Description

The compound “1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring in this compound is substituted with two methyl groups at positions 4 and 6 . The compound also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would give the molecule a certain degree of rigidity. The electron-donating methyl groups and the electron-withdrawing carbonyl group (C=O) in the prop-2-en-1-one part could potentially influence the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrimidine ring might undergo reactions typical for aromatic compounds, such as electrophilic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, handling should be done with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity. For example, given the presence of biologically relevant functional groups, it could be interesting to investigate any potential biological activity .

properties

IUPAC Name

1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-4-12(18)16-5-7-17(8-6-16)13-14-10(2)9-11(3)15-13/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQLKMDGXFVQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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